2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and phenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine and phenyl groups, and the final acetamide formation. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Pyridine and Phenyl Groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Final Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenated compounds, Grignard reagents, and organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Nicotine-related compounds: Compounds with structural similarities in their aromatic rings.
Uniqueness
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and rings, offering a wide range of reactivity and potential applications. Its unique combination of triazole, pyridine, and phenyl groups makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
477329-46-7 |
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Molecular Formula |
C29H25N5O3S |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H25N5O3S/c1-2-36-24-16-12-23(13-17-24)34-28(21-7-6-18-30-19-21)32-33-29(34)38-20-27(35)31-22-10-14-26(15-11-22)37-25-8-4-3-5-9-25/h3-19H,2,20H2,1H3,(H,31,35) |
InChI Key |
WWORJKDXYOAKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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